Acetic acid;tridec-7-en-1-ol
Description
Properties
CAS No. |
56577-30-1 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
acetic acid;tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-7,14H,2-5,8-13H2,1H3;1H3,(H,3,4) |
InChI Key |
DUXHPCUIYXFENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Physicochemical Properties
Molecular Composition
The ester is structured as a tridec-7-en-1-ol moiety linked to an acetyl group via an oxygen atom. The unsaturation at the seventh carbon of the alcohol backbone introduces a double bond, distinguishing it from fully saturated analogs like tridecan-7-yl acetate. The molecular weight is $$ 258.397 \, \text{g/mol} $$, with an exact mass of $$ 258.219 \, \text{g/mol} $$ and a refractive index of $$ 1.45 $$ .
Physical and Thermal Characteristics
Key properties include:
- Density : $$ 0.88 \, \text{g/cm}^3 $$, lower than water, facilitating separation in biphasic systems.
- Boiling Point : $$ 317.078^\circ \text{C} $$, indicative of strong intermolecular forces typical of long-chain esters.
- Flash Point : $$ 97.741^\circ \text{C} $$, classifying it as combustible under standard conditions.
Preparation Methods
Acid-Catalyzed Esterification
The primary synthesis route involves reacting tridec-7-en-1-ol with acetic acid in the presence of a mineral acid catalyst. This method, detailed in studies by Mahmudova et al., employs sulfuric acid ($$ \text{H}2\text{SO}4 $$) or hydrochloric acid ($$ \text{HCl} $$) to protonate the carbonyl oxygen of acetic acid, enhancing its electrophilicity.
Reaction Setup
A three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel is used. The alcohol and acetic acid are combined in a $$ 1:1 $$ molar ratio, with $$ 5 \times 10^{-2} \, \text{mol/L} $$ of catalyst. The mixture is heated to $$ 60^\circ \text{C} $$ for $$ 10 \, \text{h} $$, followed by vacuum distillation to isolate the ester.
Catalyst Comparison
Optimization of Reaction Conditions
Temperature Effects
Elevating the temperature from $$ 60^\circ \text{C} $$ to $$ 80^\circ \text{C} $$ accelerates reaction kinetics but reduces yields by $$ 15\% $$ due to olefin volatilization.
Olefin Structure Impact
Branching in the olefin (e.g., 2-ethyl-1-pentene vs. 2-methyl-1-pentene) decreases reaction rates by sterically hindering nucleophilic attack on the protonated carbonyl.
Reaction Mechanism
Protonation and Nucleophilic Attack
The mechanism proceeds via:
- Protonation of acetic acid’s carbonyl oxygen by $$ \text{H}2\text{SO}4 $$, forming an oxonium ion.
- Nucleophilic attack by tridec-7-en-1-ol’s hydroxyl group, yielding a tetrahedral intermediate.
- Deprotonation to form the ester and regenerate the catalyst.
$$
\text{CH}3\text{COOH} + \text{H}^+ \rightarrow \text{CH}3\text{C(OH}2\text{)}^+ \
\text{CH}3\text{C(OH}2\text{)}^+ + \text{C}{13}\text{H}{25}\text{OH} \rightarrow \text{CH}3\text{COOC}{13}\text{H}{25} + \text{H}_2\text{O} + \text{H}^+
$$
Characterization Techniques
Infrared (IR) Spectroscopy
IR spectra of the ester show distinct peaks at $$ 1758 \, \text{cm}^{-1} $$ (C=O stretch) and $$ 1093 \, \text{cm}^{-1} $$ (C-O-C asymmetric stretch), confirming ester bond formation.
Thin-Layer Chromatography (TLC)
Silica gel plates eluted with benzene-acetone ($$ 1:4 $$) reveal a single spot ($$ R_f = 0.25 $$), indicating high purity.
Refractive Index Measurement
A digital refractometer records $$ n^{20}_D = 1.45 $$, consistent with unsaturated esters.
Chemical Reactions Analysis
Esterification and Transesterification
The compound participates in esterification under acidic or enzymatic catalysis. Reaction with methanol in the presence of H₂SO₄ yields methyl tridec-7-enoate:
Transesterification with glycerol produces mono- and di-glycerides, critical in surfactant synthesis .
| Reaction Type | Conditions | Catalyst | Yield |
|---|---|---|---|
| Esterification | 80°C, 6 hr | H₂SO₄ | 78% |
| Enzymatic esterification | 40°C, pH 7 | Lipase B | 92% |
Hydrogenation and Double Bond Modifications
The C7 double bond undergoes selective hydrogenation to form saturated derivatives. Using Pd/C at 50 psi H₂:
Partial hydrogenation produces cis/trans isomers, while ozonolysis cleaves the double bond to generate shorter-chain aldehydes .
| Process | Reagent | Product | Selectivity |
|---|---|---|---|
| Full hydrogenation | H₂/Pd/C | Saturated ester | >95% |
| Ozonolysis | O₃, Zn/H₂O | Heptanal + hexanoic acid | 88% |
Oxidation Reactions
Controlled oxidation of the alcohol moiety using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone:
This reaction is critical for synthesizing bioactive ketone derivatives .
Catalytic Deoxygenation
Pt-Mo bimetallic catalysts facilitate hydrodeoxygenation (HDO) by cleaving C-O bonds. Key steps include:
-
C-OH bond cleavage : Activation energy reduced from 88 kJ/mol (Pt) to 20 kJ/mol (Pt-Mo) .
-
Acetyl formation : Exothermic on Pt-Mo (
) vs endothermic on Pt (
) .
| Catalyst | Activation Energy (C-O cleavage) | Reaction Energy |
|---|---|---|
| Pt | 159 kJ/mol | +130 kJ/mol |
| Pt-Mo | 84 kJ/mol | -150 kJ/mol |
Thermal Decomposition
At temperatures >300°C, the compound decomposes via two pathways:
Biological Interactions
Enzymatic hydrolysis by lipases releases tridec-7-en-1-ol, which disrupts insect pheromone systems. This property is exploited in agrochemical formulations .
Comparative Reactivity with Analogues
The compound’s reactivity differs from shorter-chain homologues due to steric effects from its long carbon chain:
| Compound | Molecular Formula | C-O Bond Energy (kJ/mol) |
|---|---|---|
| Acetic acid;tridec-7-en-1-ol | C₁₅H₃₀O₃ | 318 |
| Acetic acid;octenyl ester | C₁₁H₂₂O₂ | 295 |
| Z-Decenyl acetate | C₁₂H₂₂O₂ | 302 |
Scientific Research Applications
Acetic acid;tridec-7-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of acetic acid;tridec-7-en-1-ol depends on its chemical structure and the functional groups present. The ester bond can undergo hydrolysis, releasing acetic acid and tridec-7-en-1-ol, which can then interact with various molecular targets. Acetic acid can act as a weak acid, donating protons and participating in acid-base reactions. Tridec-7-en-1-ol can interact with lipid membranes due to its hydrophobic long carbon chain, potentially disrupting membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares tridec-7-en-1-yl acetate with structurally similar acetate esters of unsaturated alcohols:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Tridec-7-en-1-yl acetate | C₁₅H₂₈O₂ | 240.38 | Not explicitly provided | 13-carbon chain with a double bond at position 7; potential pheromone activity. |
| (E)-7-Tetradecenyl acetate | C₁₆H₃₀O₂ | 254.41 | 16974-10-0 | 14-carbon chain with a double bond at position 7; used in insect pheromones. |
| 7-Dodecen-1-ol acetate | C₁₄H₂₆O₂ | 226.36 | 16695-41-3 | 12-carbon chain with a double bond at position 7; shorter chain affects volatility. |
| (Z)-4-Tridecen-1-ol acetate | C₁₅H₂₈O₂ | 240.38 | 65954-19-0 | 13-carbon chain with a double bond at position 4; Z-isomer geometry. |
Physical and Chemical Properties
- Chain Length : Longer carbon chains (e.g., tetradecenyl vs. dodecenyl) increase hydrophobicity and boiling points. For example, (E)-7-tetradecenyl acetate (C₁₆H₃₀O₂) has a higher molecular weight (254.41 g/mol) and lower water solubility compared to 7-dodecen-1-ol acetate (C₁₄H₂₆O₂, 226.36 g/mol) .
- Double Bond Position : The position of the double bond influences molecular geometry and reactivity. Tridec-7-en-1-yl acetate’s double bond at position 7 may enhance conformational flexibility compared to (Z)-4-tridecen-1-ol acetate, where the double bond is closer to the ester group .
- Stereochemistry : E/Z isomerism affects biological activity. For instance, (E)-isomers are often more effective as pheromones due to specific receptor interactions .
Research Findings
- Synthesis : Studies on analogous compounds highlight challenges in stereoselective synthesis. For example, (E)-7-tetradecenyl acetate is synthesized via Wittig reactions, requiring precise control to avoid Z-isomer contamination .
Q & A
Q. What are the standard protocols for synthesizing acetic acid;tridec-7-en-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
- Esterification is commonly used, combining acetic acid with tridec-7-en-1-ol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) .
- Key Variables :
- Temperature : 80–110°C (prevents thermal decomposition of the unsaturated alcohol).
- Molar Ratios : Excess acetic acid (1.5:1) improves esterification efficiency .
- Solvent-Free Systems : Reduce side reactions but require rigorous removal of water via Dean-Stark traps .
- Characterization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity with NMR (e.g., δ 4.1–4.3 ppm for ester -CH₂-O-CO-) .
Q. How do physicochemical properties (e.g., solubility, polarity) of this compound influence its experimental applications?
Methodological Answer:
- Solubility :
- Hydrophobic tridec-7-en-1-ol chain dominates: soluble in nonpolar solvents (hexane, chloroform) but limited in water.
- Acetic acid moiety enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) .
- Polarity : Intermediate polarity makes it suitable for emulsion studies or as a surfactant in lipid bilayer models .
- Practical Tip : Use Hansen solubility parameters to optimize solvent selection for extraction or chromatography .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar esters?
Methodological Answer:
- GC-MS : Identify the compound via molecular ion peaks (e.g., m/z 256 for molecular ion [M]⁺) and fragmentation patterns (e.g., loss of CH₃COOH at m/z 60) .
- FTIR : Key bands include C=O stretch (~1740 cm⁻¹) and C-O ester stretch (~1240 cm⁻¹). The unsaturated C=C bond in tridec-7-en-1-ol appears at ~1650 cm⁻¹ .
- ¹³C NMR : Differentiate from analogs by the unique chemical shift of the allylic carbons adjacent to the double bond (δ 125–130 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomerization of the tridec-7-en-1-ol moiety during esterification?
Methodological Answer:
- Catalyst Choice : Avoid Brønsted acids (e.g., H₂SO₄) that promote double-bond migration. Use Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (lipases) for regioselective esterification .
- Temperature Control : Maintain ≤90°C to reduce thermal isomerization.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the unsaturated chain .
- Validation : Track isomerization via HPLC with a C18 column and UV detection at 210 nm .
Q. How should researchers address contradictions in reported solubility data for this compound across different studies?
Methodological Answer:
Q. What strategies are effective for stabilizing this compound in biological assays, given its susceptibility to hydrolysis?
Methodological Answer:
- Buffering : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to slow ester hydrolysis. Avoid alkaline conditions (pH >8) .
- Storage : Store in anhydrous DMSO at –20°C; avoid freeze-thaw cycles.
- Stabilizing Agents : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidation of the unsaturated chain .
Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Model transition states for esterification or hydrolysis using Gaussian or ORCA software. Focus on orbital interactions (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Predict interactions with enzymes (e.g., esterases) using AutoDock Vina. Validate with experimental kinetics (e.g., IC₅₀ assays) .
- QSPR Models : Corrogate physicochemical descriptors (logP, polar surface area) with biological activity data .
Experimental Design & Data Analysis
Q. What experimental controls are essential when studying the antimicrobial activity of this compound?
Methodological Answer:
- Positive Controls : Use established antimicrobials (e.g., chloramphenicol for bacteria, amphotericin B for fungi).
- Negative Controls : Include solvents (e.g., DMSO, ethanol) at concentrations matching test solutions.
- Cell Viability Assays : Combine with resazurin assays to distinguish antimicrobial effects from cytotoxicity .
Q. How should researchers design dose-response studies to evaluate the compound’s surfactant properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
